REACTION_SMILES
|
[Cl:3][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][cH:8][c:9]1[Cl:10].[F-:1].[K+:2].[c:14]1([CH3:15])[c:16]([CH3:17])[cH:18][cH:19][cH:20][cH:21]1>>[F:1][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][cH:8][c:9]1[Cl:10]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:3][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][cH:8][c:9]1[Cl:10].[F-:1].[K+:2].[c:14]1([CH3:15])[c:16]([CH3:17])[cH:18][cH:19][cH:20][cH:21]1>>[F:1][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][cH:8][c:9]1[Cl:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |